Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 885518-84-3
VCID: VC3819217
InChI: InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-6-7(4-5)10-11-8(6)12/h2-4H,1H3,(H2,10,11,12)
SMILES: COC(=O)C1=CC2=C(C=C1)C(=O)NN2
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol

Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate

CAS No.: 885518-84-3

Cat. No.: VC3819217

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate - 885518-84-3

Specification

CAS No. 885518-84-3
Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
IUPAC Name methyl 3-oxo-1,2-dihydroindazole-6-carboxylate
Standard InChI InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-6-7(4-5)10-11-8(6)12/h2-4H,1H3,(H2,10,11,12)
Standard InChI Key MERFKJILADBKQU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=O)NN2
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(=O)NN2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate features a bicyclic framework comprising a benzene ring fused to a partially saturated pyrazole ring. The 3-oxo group at position 3 and the methyl ester at position 6 are critical functional groups influencing its reactivity and interactions (Figure 1). The IUPAC name, methyl 3-oxo-1,2-dihydroindazole-6-carboxylate, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H8N2O3\text{C}_9\text{H}_8\text{N}_2\text{O}_3
Molecular Weight192.17 g/mol
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)NN2
InChIKeyMERFKJILADBKQU-UHFFFAOYSA-N
Melting PointNot Reported
SolubilityLikely polar aprotic solvents

The compound’s planar structure and electron-withdrawing groups (ester and ketone) enhance its potential for π-π stacking and hydrogen bonding, critical for binding biological targets .

Synthesis and Optimization Strategies

Copper-Mediated One-Pot Synthesis

A breakthrough in indazole synthesis involves copper(I)-catalyzed intramolecular coupling, as demonstrated by . This method utilizes bis-BOC-protected hydrazine and aryl halides in dimethylformamide (DMF) with CuI, 1,10-phenanthroline, and Cs2_2CO3_3 as base. For example, reacting ortho-iodobenzyl bromide with hydrazine precursors yields 2,3-dihydro-1H-indazoles in 55–72% efficiency .

Representative Procedure:

  • Combine CuI (1 equiv.), 1,10-phenanthroline (1 equiv.), and Cs2_2CO3_3 (2 equiv.) in anhydrous DMF.

  • Add ortho-iodobenzyl bromide and hydrazine derivative via syringe pump over 7 hours at 80°C.

  • Purify via column chromatography to isolate the indazole product .

This method surpasses traditional two-step sequences by avoiding intermediate purification and improving yields by ~40% .

Table 2: Structural Comparison with Indene Analogue

ParameterIndazole DerivativeIndene Derivative
Molecular FormulaC9H8N2O3\text{C}_9\text{H}_8\text{N}_2\text{O}_3C11H10O3\text{C}_{11}\text{H}_{10}\text{O}_3
Molecular Weight192.17 g/mol190.19 g/mol
Key Functional GroupsEster, ketone, NHEster, ketone
Bioactivity PotentialAnticancer, anti-inflammatoryLimited data

Biological Activities and Mechanisms

Anti-Inflammatory and Antimicrobial Effects

The 3-oxo group facilitates hydrogen bonding with cyclooxygenase (COX) enzymes, a trait shared with nonsteroidal anti-inflammatory drugs (NSAIDs). Microbial assays on similar indazoles reveal moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development.

Pharmacological Applications and Challenges

Prodrug Considerations

The methyl ester moiety serves as a prodrug strategy, enabling hydrolysis to 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS: 787580-93-2) in vivo . This carboxylic acid derivative exhibits enhanced solubility and target engagement, though its pharmacokinetics remain unstudied .

Future Directions and Research Gaps

  • Synthetic Scalability: Optimize copper-mediated protocols for industrial-scale production.

  • Target Identification: Conduct high-throughput screening to identify protein targets.

  • In Vivo Studies: Evaluate bioavailability and toxicity in preclinical models.

  • Structure-Activity Relationships (SAR): Modify substituents to enhance potency and selectivity.

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